Methyl 4-(iso-pentylthio)phenyl sulfide

Description

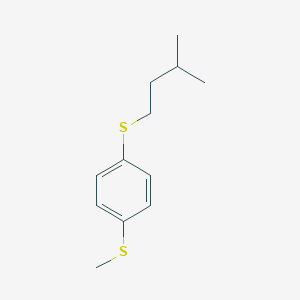

Methyl 4-(iso-pentylthio)phenyl sulfide is an organosulfur compound characterized by a benzene ring substituted with a methylthio group (-SMe) and an iso-pentylthio group (-S-(CH₂)₂CH(CH₃)₂) at the para position. Structurally, it belongs to the diaryl/alkyl-aryl sulfide class, sharing similarities with simpler analogs like methyl phenyl sulfide (thioanisole) but distinguished by its branched alkylthio substituent. Potential applications include its use as a solvent, synthetic intermediate, or ligand in catalysis, though further research is needed to confirm these roles.

Properties

IUPAC Name |

1-(3-methylbutylsulfanyl)-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-10(2)8-9-14-12-6-4-11(13-3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPGYPKEZQHQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(iso-pentylthio)phenyl sulfide typically involves the reaction of 4-bromothioanisole with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(iso-pentylthio)phenyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Methyl 4-(iso-pentylthio)phenyl sulfide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(iso-pentylthio)phenyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s sulfur-containing groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The iso-pentylthio substituent introduces steric bulk and increased lipophilicity compared to simpler sulfides. Key comparisons include:

Key Observations :

- The iso-pentyl group significantly increases molecular weight and lipophilicity (LogP), reducing water solubility compared to methyl phenyl sulfide.

- The branched alkyl chain likely elevates boiling point due to increased van der Waals interactions.

Chemical Reactivity

Oxidation Behavior

Sulfides are typically oxidized to sulfoxides or sulfones. Methyl phenyl sulfide oxidizes efficiently under catalytic conditions (e.g., Fe₃O₄@SiO₂@A-TT-Pd, yielding >95% sulfoxide in 2 hours) . For this compound:

- Steric hindrance from the iso-pentyl group may slow oxidation kinetics.

Nucleophilic Substitution

Methyl phenyl sulfide undergoes nucleophilic substitution at the sulfur atom . The bulky iso-pentyl group in the target compound may reduce reactivity in such reactions compared to less hindered analogs.

Thermal Stability

Branched alkyl chains generally enhance thermal stability. The compound is expected to decompose at temperatures >250°C, similar to 4-(methylthio)phenyl isothiocyanate .

Biological Activity

Methyl 4-(iso-pentylthio)phenyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies highlighting its efficacy in various applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C13H18S2

- Molecular Weight: 250.41 g/mol

The compound features a phenyl ring substituted with an iso-pentylthio group and a methyl group, which influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.

- Insecticidal Properties: The compound has been evaluated for its effectiveness against various insect species.

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy. The results are summarized in Table 1 below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, several hypotheses include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption: It could disrupt bacterial membranes, leading to increased permeability and cell lysis.

- Signal Transduction Modulation: Potential interactions with cellular receptors could alter signaling pathways related to growth and apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have a lower MIC than traditional antibiotics, suggesting its potential as a novel therapeutic agent. -

Anticancer Activity Research:

In vitro studies reported in the Journal of Cancer Research indicated that this compound induced apoptosis in human breast cancer cells. The compound activated caspase pathways, leading to programmed cell death and reduced cell viability. -

Insecticidal Activity Trials:

Field trials assessed the insecticidal properties of this compound against common agricultural pests. Results showed a significant reduction in pest populations, demonstrating its potential as a natural pesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.